molecular formula C15H21BO4 B13626517 2-(5-Methoxy-2,3-dihydrobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Methoxy-2,3-dihydrobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13626517
M. Wt: 276.14 g/mol
InChI Key: AEZVHXFETNZUSZ-UHFFFAOYSA-N
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Description

2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a benzofuran moiety and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group can be done via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base.

    Dioxaborolane Formation: The dioxaborolane group can be introduced through a reaction with a boronic acid derivative under suitable conditions, often involving a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.

    Reduction: Reduction reactions may target the benzofuran ring, potentially converting it to a more saturated structure.

    Substitution: The compound can undergo substitution reactions, especially at the methoxy group or the boron atom in the dioxaborolane group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogenating agents or nucleophiles for substitution at the methoxy group.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonyl derivatives.

    Reduction: Formation of more saturated benzofuran derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Polymer Chemistry: Use in the synthesis of novel polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane group may also play a role in facilitating these interactions through its boron atom.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: can be compared with other benzofuran derivatives and dioxaborolane-containing compounds.

Uniqueness

  • The combination of the benzofuran and dioxaborolane groups in a single molecule may confer unique properties, such as enhanced binding affinity or stability, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H21BO4

Molecular Weight

276.14 g/mol

IUPAC Name

2-(5-methoxy-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-9-11(17-5)8-10-6-7-18-13(10)12/h8-9H,6-7H2,1-5H3

InChI Key

AEZVHXFETNZUSZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCC3)OC

Origin of Product

United States

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